2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine
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Overview
Description
2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine is an organic compound that features a trifluoromethyl group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a reduction process. The Friedel-Crafts acylation introduces the trifluoromethyl group to the benzene ring, and subsequent reduction converts the acyl group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: It could be explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylamines with trifluoromethyl groups, such as 4-(trifluoromethyl)benzylamine .
Uniqueness
What sets 2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16F3N |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
2-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-9(2)7-16-8-10-5-3-4-6-11(10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 |
InChI Key |
LFJBYWKZZXEZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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